

Panepophenanthrin: A Technical Guide to its Discovery, Isolation, and Characterization from *Panus rudis*

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Compound of Interest

Compound Name: *Panepophenanthrin*

Cat. No.: B15577653

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Abstract

Panepophenanthrin is a novel natural product isolated from the fermented broth of the mushroom *Panus rudis*. It has garnered significant interest within the scientific community due to its unique chemical structure and its potent and specific inhibitory activity against the ubiquitin-activating enzyme (E1), a critical component of the ubiquitin-proteasome system. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **Panepophenanthrin**, presenting detailed experimental protocols, quantitative data, and visual representations of the relevant biological pathways and experimental workflows.

Discovery and Biological Activity

Panepophenanthrin was first reported in 2002 by Sekizawa and colleagues, who isolated the compound from the culture broth of the mushroom strain *Panus rudis* Fr. IFO 8994.[1] It was identified as the first natural product inhibitor of the ubiquitin-activating enzyme (E1), which catalyzes the initial ATP-dependent step in the ubiquitin conjugation cascade.[1][2] This pathway is essential for the targeted degradation of cellular proteins, playing a crucial role in numerous cellular processes, including cell cycle regulation, signal transduction, and apoptosis. The inhibition of this pathway at the level of the E1 enzyme makes

Panepophenanthrin a valuable tool for studying the ubiquitin-proteasome system and a potential lead compound for the development of novel therapeutics, particularly in oncology.

Quantitative Biological Activity Data

Panepophenanthrin inhibits the formation of the E1-ubiquitin thioester intermediate.^[2] The inhibitory concentration of **Panepophenanthrin** is summarized in the table below.

Biological Target	Assay	IC50 Value
Ubiquitin-Activating Enzyme (E1)	Inhibition of E1-ubiquitin thioester intermediate formation	17 µg/mL

Experimental Protocols

Fungal Fermentation and Culture

The production of **Panepophenanthrin** is achieved through the submerged fermentation of *Panus rudis*.

- Strain: *Panus rudis* Fr. IFO 8994
- Culture Medium: A suitable medium for the cultivation of *Panus rudis* consists of potato dextrose broth (PDB).
- Fermentation Conditions: The fungus is cultured in a liquid medium at 27°C for 3 weeks under static conditions. For a larger scale production, a 10-liter culture is typically prepared.

Isolation and Purification of Panepophenanthrin

The following protocol details the multi-step purification process to isolate **Panepophenanthrin** from the culture broth of *Panus rudis*.

- Extraction: The culture broth (10 L) is filtered to remove the mycelia. The filtrate is then subjected to column chromatography on a Diaion HP-20 resin. The column is washed with water and then eluted with acetone. The acetone eluate is concentrated to an aqueous solution and then extracted with ethyl acetate (EtOAc).

- **Silica Gel Column Chromatography:** The ethyl acetate extract is concentrated and applied to a silica gel column. The column is eluted with a stepwise gradient of chloroform-methanol (CHCl₃-MeOH). Fractions are collected and analyzed by thin-layer chromatography (TLC).
- **Sephadex LH-20 Column Chromatography:** Fractions containing **Panepophenanthrin** from the silica gel chromatography are combined, concentrated, and further purified by column chromatography on Sephadex LH-20, eluting with methanol (MeOH).
- **Preparative High-Performance Liquid Chromatography (HPLC):** The final purification step is achieved by preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a gradient of methanol in water, to yield pure **Panepophenanthrin** (30 mg).

Ubiquitin-Activating Enzyme (E1) Inhibition Assay

The following is a representative in vitro assay to determine the inhibitory activity of **Panepophenanthrin** against the ubiquitin-activating enzyme (E1).

- **Reaction Mixture Preparation:** In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, ATP, and recombinant human ubiquitin-activating enzyme (E1).
- **Inhibitor Addition:** Add varying concentrations of **Panepophenanthrin** (dissolved in a suitable solvent like DMSO) to the reaction tubes. A control reaction with the solvent alone should be included.
- **Initiation of Reaction:** Initiate the reaction by adding ubiquitin to the mixture.
- **Incubation:** Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
- **Termination and Analysis:** Terminate the reaction by adding SDS-PAGE loading buffer without a reducing agent. The formation of the ubiquitin-E1 thioester conjugate can be analyzed by non-reducing SDS-PAGE and visualized by Coomassie blue staining or western blotting with an anti-ubiquitin antibody.
- **Quantification:** The intensity of the band corresponding to the ubiquitin-E1 conjugate is quantified, and the IC₅₀ value is calculated as the concentration of **Panepophenanthrin** that causes a 50% reduction in the formation of the conjugate compared to the control.

Physicochemical and Spectroscopic Data

The structure of **Panepophenanthrin** was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₂ H ₂₈ O ₈
Molecular Weight	420.46 g/mol
Appearance	Colorless solid

Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS)	Positive	421.1812 ([M+H] ⁺)

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The ¹H and ¹³C NMR data for **Panepophenanthrin** are presented in the tables below (in CDCl₃, 500 MHz for ¹H and 125 MHz for ¹³C).

¹H NMR Data

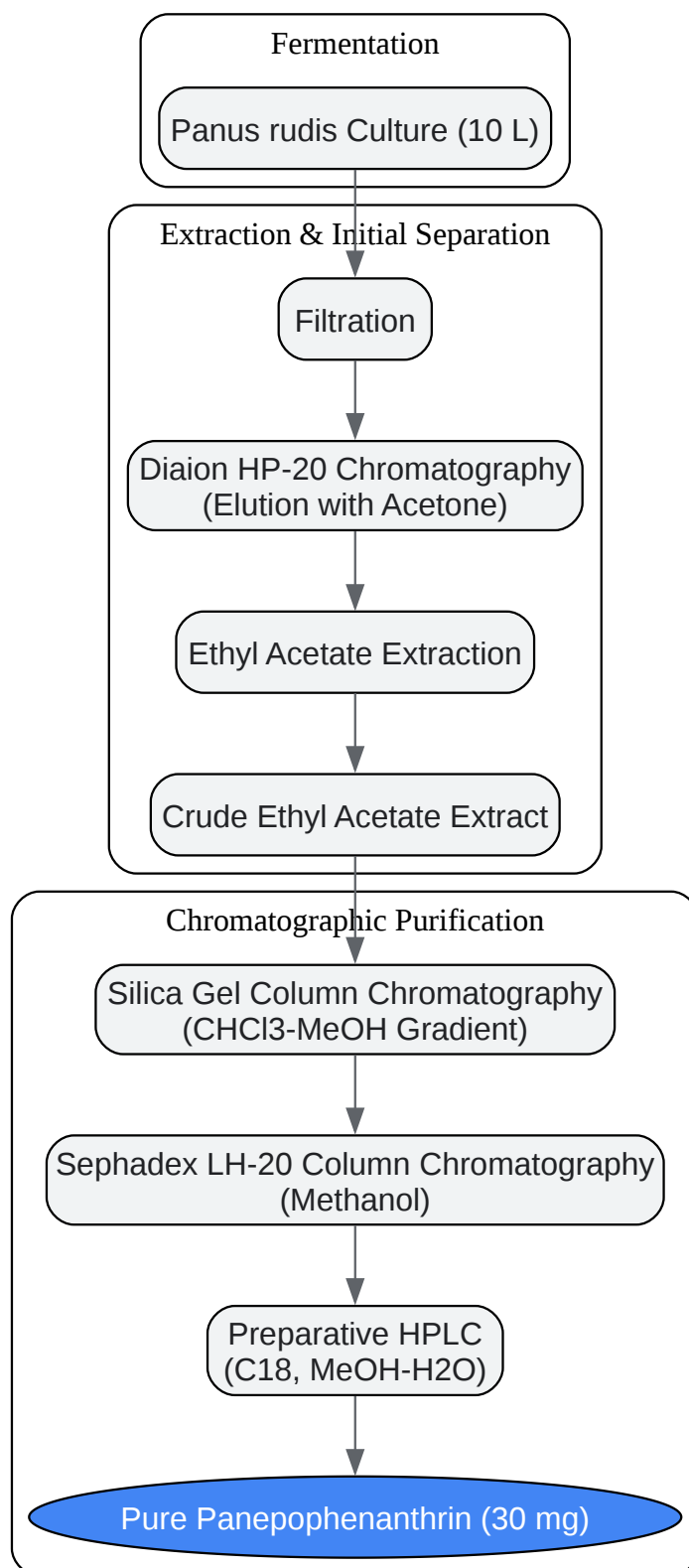
Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
6.01	d	15.9	H-1'
5.72	d	15.9	H-2'
4.41	s	H-1	
4.09	d	4.0	H-10
3.63	d	4.0	H-9
3.51	d	4.0	H-8
3.44	d	4.0	H-2
3.39	d	4.0	H-3
2.25	m	H-5a	
1.85	m	H-10a	
1.78	m	H-10b	
1.40	s	H-4' (Me)	
1.39	s	H-5' (Me)	
1.25	s	Me-5	
1.10	s	Me-5	

¹³C NMR Data

Chemical Shift (δ , ppm)	Carbon Type	Assignment
202.1	C	C-7
138.8	CH	C-2'
128.5	CH	C-1'
91.8	C	C-10c
84.1	CH	C-1
79.2	C	C-3a
73.1	C	C-3'
71.0	CH	C-10
61.2	CH	C-9
60.8	CH	C-8
59.8	CH	C-2
58.9	CH	C-3
53.6	C	C-5a
49.5	C	C-10b
44.9	C	C-5
37.6	CH ₂	C-10a
29.9	CH ₃	C-4'
29.9	CH ₃	C-5'
25.4	CH ₃	Me-5
22.0	CH ₃	Me-5

Visualizations

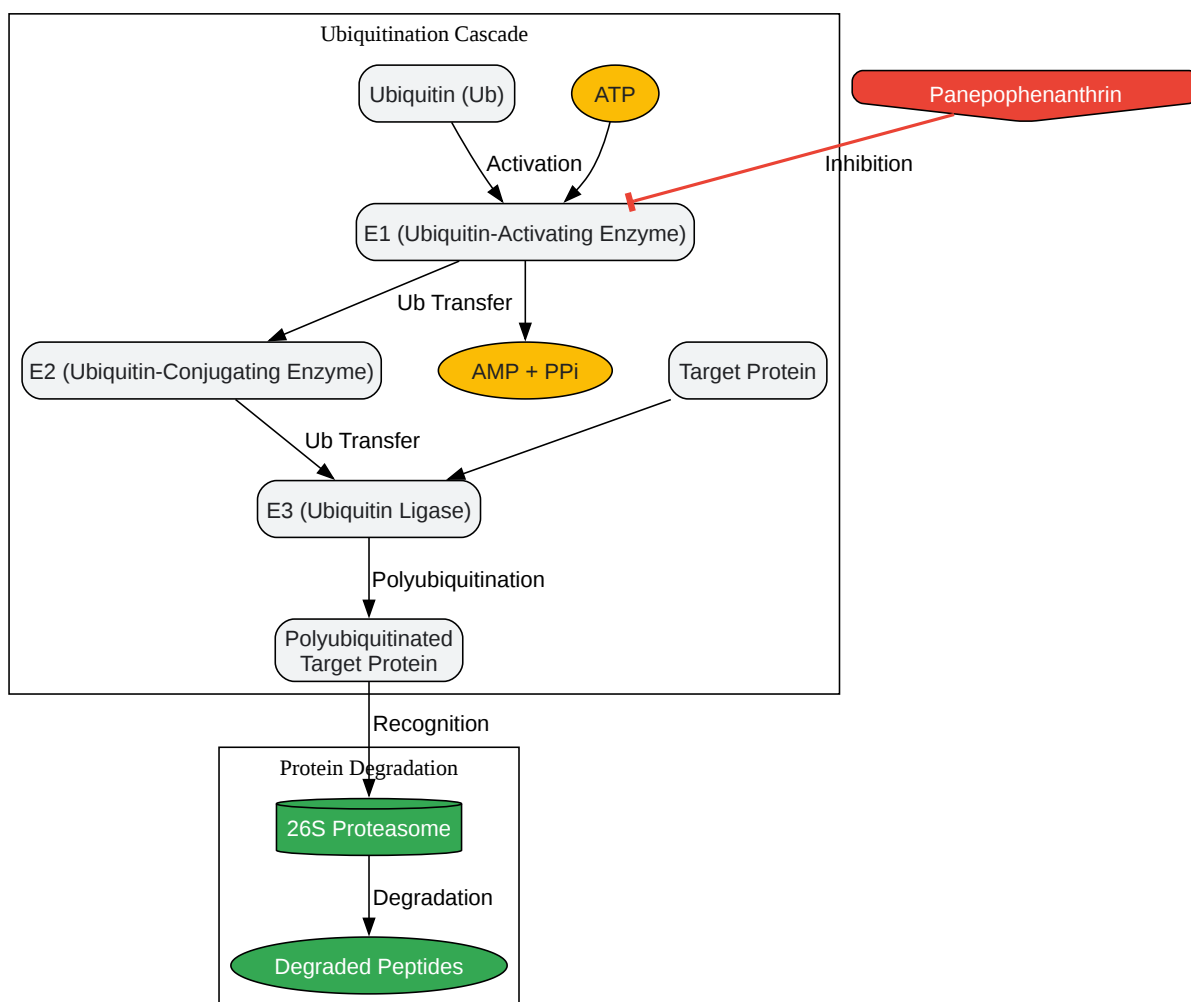
Experimental Workflow for Panepophenanthrin Isolation



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Caption: Workflow for the isolation and purification of **Panepophenanthrin**.

Panepophenanthrin's Inhibition of the Ubiquitin-Proteasome Pathway



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